2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide
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Overview
Description
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide is an organic compound with the molecular formula C17H16N2O2 It is a derivative of cyanoacetamide and features a cyano group, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of greener and more sustainable methods, such as the use of sodium ethoxide in ethanol, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide
- 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
Uniqueness
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyano group and a propanamide backbone with a 2-methoxyphenyl substituent, which contributes to its chemical reactivity and biological activity. The presence of the methoxy group enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating significant cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Derivatives of cyanoacetamide have demonstrated efficacy against a range of bacterial and fungal pathogens. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Signal Transduction Pathways : The compound's interaction with signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Study | Cell Line/Model | Activity | IC50 Value |
---|---|---|---|
MDA-MB-231 | Cytotoxicity | 21.6 μM | |
Macrophage cultures | Anti-inflammatory | Not specified | |
Various bacteria | Antimicrobial | Varies |
Case Studies
- Anticancer Efficacy : A study demonstrated that 2-cyano derivatives exhibited significant cytotoxic effects against MDA-MB-231 cells, with structure-activity relationships suggesting that modifications to the phenyl ring could enhance potency .
- Anti-inflammatory Activity : In vivo studies showed that related compounds significantly reduced inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-10,14H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDYFWGORPCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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